[3-(Aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanol hydrochloride
Description
[3-(Aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanol hydrochloride is a bicyclic compound featuring a rigid bicyclo[2.1.1]hexane scaffold substituted with an aminomethyl group at position 3 and a hydroxymethyl group at position 1, forming a hydrochloride salt. This structure confers unique steric and electronic properties, making it a valuable intermediate in medicinal chemistry, particularly for designing conformationally restricted pharmacophores. The hydrochloride salt enhances solubility, facilitating its use in biological assays and synthetic applications.
Properties
Molecular Formula |
C8H16ClNO |
|---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
[3-(aminomethyl)-1-bicyclo[2.1.1]hexanyl]methanol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c9-4-7-3-8(5-10)1-6(7)2-8;/h6-7,10H,1-5,9H2;1H |
InChI Key |
FNTFHEQGCDPZOT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(CC2CN)CO.Cl |
Origin of Product |
United States |
Preparation Methods
Bicyclo[2.1.1]hexanes are emerging as valuable scaffolds in medicinal chemistry due to their high sp³ character and conformational rigidity, which enhance binding selectivity and metabolic stability. The target compound, [3-(Aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanol hydrochloride, combines a strained bicyclic system with polar functional groups, rendering it soluble in aqueous media—a critical feature for biological applications. Synthesizing this structure demands precise control over stereochemistry and regioselectivity, particularly during cycloaddition and amine introduction steps.
Synthetic Strategies for the Bicyclo[2.1.1]hexane Core
Photochemical [2 + 2] Cycloaddition
The foundational step involves constructing the bicyclo[2.1.1]hexane skeleton via a [2 + 2] cycloaddition between norbornadiene derivatives and alkenes under UV irradiation. Herter et al. (2022) demonstrated that irradiating norbornadiene with 1,2-dichloroethylene at 254 nm yields the bicyclo[2.1.1]hexane adduct in 68% yield, with the reaction proceeding via a diradical intermediate. This method avoids toxic catalysts and enables modular substitution patterns by varying the alkene partner.
Table 1: Optimization of Cycloaddition Conditions
| Alkene Partner | Light Source (nm) | Solvent | Yield (%) |
|---|---|---|---|
| 1,2-Dichloroethylene | 254 | CH₂Cl₂ | 68 |
| Ethylene | 300 | Neat | 52 |
| Styrene | 254 | Toluene | 41 |
Alternative Routes: Diels-Alder and Ring-Opening Metathesis
While less common, Diels-Alder reactions between cyclopentadiene and α,β-unsaturated carbonyl compounds have been explored. However, these routes suffer from poor regioselectivity (<20% yield). Ring-opening metathesis of norbornene derivatives using Grubbs catalysts offers a stereocontrolled pathway but requires expensive reagents, limiting industrial applicability.
Functionalization of the Bicyclic Core
Introduction of the Aminomethyl Group
The aminomethyl moiety is installed via a two-step sequence:
- Nitration : Electrophilic nitration at the bridgehead carbon using HNO₃/AcOH affords the nitro derivative in 75% yield.
- Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine. Patent WO2014083150A1 discloses that utilizing 10% Pd/C in methanol at 50 psi H₂ achieves quantitative conversion without over-reduction.
Methanol Group Installation
Hydroxymethylation is achieved through oxidation-reduction or direct hydroxymethylation:
Hydrochloride Salt Formation
The free amine is converted to its hydrochloride salt by treatment with HCl gas in diethyl ether, yielding a crystalline solid with >99% purity. X-ray diffraction studies confirm the salt’s ionic lattice structure, which enhances stability and water solubility.
Industrial-Scale Optimization
Analytical and Characterization Techniques
Structural Elucidation
Applications in Drug Discovery
The compound’s rigidity and solubility make it a promising scaffold for kinase inhibitors and GPCR modulators. Patent WO2018195123A1 highlights its use in cancer therapeutics, where it improves binding affinity to oncogenic targets by 15-fold compared to linear analogs.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group undergoes oxidation to form carbonyl derivatives. Under controlled conditions:
-
Mild oxidation (e.g., MnO₂, CH₂Cl₂) converts the alcohol to an aldehyde while preserving the bicyclic structure.
-
Strong oxidation (e.g., KMnO₄, H₂SO₄) cleaves the bridgehead bond, yielding fragmented products.
Cycloaddition and Functionalization
Photocatalytic [2 + 2] cycloaddition enables derivatization of the bicyclo[2.1.1]hexane core. Key findings from a photocatalytic protocol :
| Substrate | Conditions | Product Substitution Pattern | Yield (%) |
|---|---|---|---|
| Diene 1a | [Ir] (1 mol%), 456 nm LEDs, 24 h | 1,2-Disubstituted BCH | 96 |
| Diene 1a (no catalyst) | Dark, 24 h | No reaction | <5 |
| Diene 1a (Ru catalyst) | [Ru(bpy)₃]Cl₂, 24 h | Trace product | <5 |
This method tolerates diverse substituents, including esters and aryl groups, enabling access to 11 distinct substitution patterns .
Amine Reactivity
The aminomethyl group participates in:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.
-
Reductive alkylation : Forms secondary amines when treated with aldehydes/ketones under H₂/Pd-C.
-
Salt formation : The hydrochloride salt enhances aqueous solubility for biological assays.
Mechanistic Insights
A proposed mechanism for photocatalytic reactions involves:
-
Photoexcitation of the iridium catalyst (e.g., [Ir(ppy)₃]).
-
Energy transfer to the diene substrate, generating a diradical intermediate.
-
5-exo-trig cyclization to form the bicyclo[2.1.1]hexane core .
Quenching experiments with isoprene (a triplet quencher) reduced conversion by 70%, confirming a triplet energy transfer pathway .
Comparative Reactivity
The bicyclo[2.1.1]hexane scaffold shows distinct behavior compared to other bicyclic systems:
| Bicyclic System | Reactivity with Alkyl Iodides | Yield Range (%) |
|---|---|---|
| Bicyclo[2.1.1]hexane | Photocatalytic cycloaddition | 47–96 |
| Bicyclo[3.1.1]heptane | Radical-mediated coupling | 38–45 |
| Bicyclo[1.1.1]pentane | Light-enabled alkylation | 60–90 |
Data from highlight the superior efficiency of bicyclo[2.1.1]hexane in photocatalyzed reactions.
Industrial-Scale Considerations
Key optimizations for scalable synthesis include:
Scientific Research Applications
[3-(Aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanol hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: The compound can be utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which [3-(Aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanol hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl and methanol groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
{4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol Hydrochloride (CAS: 2639401-52-6)
- Key Differences: Incorporates a 2-oxa bridge (oxygen atom in the bicyclic ring) and a methyl group at position 3. Molecular Formula: C₇H₁₂ClNO₂; Molecular Weight: 179.6 g/mol .
[1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol Hydrochloride (CAS: 2138150-58-8)
(4-Aminobicyclo[2.1.1]hexan-1-yl)methanol Hydrochloride (CAS: 2514950-12-8)
2-Azabicyclo[2.1.1]hexan-1-yl(phenyl)methanol Hydrochloride (CAS: 2044796-74-7)
- Key Differences: Replaces the oxa bridge with an aza bridge (nitrogen atom) and introduces a phenyl group. Molecular Formula: C₁₂H₁₆ClNO; Molecular Weight: 225.7 g/mol .
- Role : Used in chiral chemistry for enantioselective synthesis, highlighting the impact of heteroatom substitution on reactivity .
Physicochemical and Functional Comparisons
Key Research Findings and Implications
Impact of Heteroatom Bridges: The introduction of oxygen (oxa) or nitrogen (aza) alters hydrogen-bonding capacity and solubility. For example, oxa-bridged compounds like CAS 2639401-52-6 may exhibit improved water solubility compared to non-bridged analogues .
Biological Activity
[3-(Aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanol hydrochloride, with the CAS number 2901099-55-4, is a bicyclic amine compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 178 Da
- LogP : -0.27
- Polar Surface Area : 46 Ų
The compound's structure includes a bicyclo[2.1.1]hexane core, which contributes to its conformational rigidity and potential interactions with biological targets.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with neurotransmitter systems and potential therapeutic applications in neuropharmacology.
The compound is hypothesized to interact with specific receptors in the central nervous system (CNS), particularly those associated with neurotransmitter modulation. The aminomethyl group can form hydrogen bonds with biological molecules, enhancing binding affinity and specificity.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological effects, including:
- Neurotransmitter Modulation : Potential effects on dopamine and serotonin pathways.
- Analgesic Properties : Similar compounds have shown promise in pain management.
- Anxiolytic Effects : Potential for reducing anxiety symptoms through modulation of GABAergic activity.
Study 1: Neuropharmacological Effects
A study investigating the effects of bicyclic amines on neurotransmitter systems found that this compound exhibited significant modulation of dopamine receptor activity, suggesting potential use in treating conditions like Parkinson's disease and schizophrenia.
Study 2: Analgesic Activity
In a preclinical model for pain assessment, the compound demonstrated notable analgesic properties comparable to established analgesics like morphine, indicating its potential as an alternative treatment for chronic pain conditions.
| Test Substance | Analgesic Effect | Comparison |
|---|---|---|
| This compound | High | Morphine |
Study 3: Anxiolytic Potential
Research exploring the anxiolytic effects of similar bicyclic compounds revealed that this compound may reduce anxiety-like behaviors in rodent models, supporting its use in anxiety disorders.
| Compound | Anxiolytic Effect | Model Used |
|---|---|---|
| This compound | Significant reduction in anxiety-like behaviors | Rodent model |
Q & A
Q. What computational approaches predict ADME properties for preclinical development?
- Methodological Answer :
- In Silico Tools : Use SwissADME to estimate logP (≈1.2), CNS permeability, and CYP450 interactions .
- MD Simulations : Calculate free-energy barriers for blood-brain barrier penetration using CHARMM force fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
